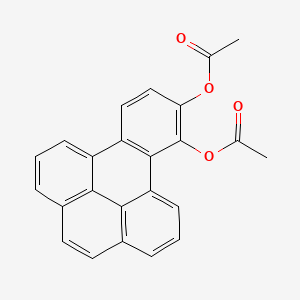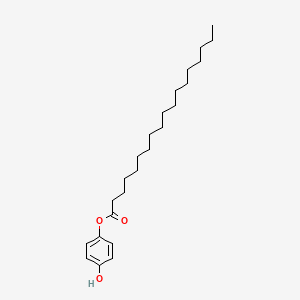
Tritriaconta-9,19-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tritriaconta-9,19-diene is a hydrocarbon compound with the molecular formula C33H64 It is characterized by the presence of two double bonds located at the 9th and 19th positions of a 33-carbon chain This compound is part of the diene family, which consists of molecules containing two double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tritriaconta-9,19-diene can be achieved through several methods commonly used for the preparation of alkenes and dienes. One approach involves the dehydration of alcohols or the dehydrohalogenation of organohalides . For instance, the base-induced elimination of hydrogen halide (HX) from an allylic halide can produce the desired diene .
Industrial Production Methods: Industrial production of this compound may involve the acid-catalyzed double dehydration of long-chain diols. This method is efficient for producing large quantities of the compound, which can then be purified through distillation or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions: Tritriaconta-9,19-diene can undergo various chemical reactions, including:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation of the double bonds can convert the diene into a saturated hydrocarbon.
Substitution: The allylic positions adjacent to the double bonds are reactive sites for substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Allylic halogenation using N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products:
Oxidation: Formation of epoxides or diols.
Reduction: Formation of tritriacontane (C33H68).
Substitution: Formation of allylic halides.
Aplicaciones Científicas De Investigación
Tritriaconta-9,19-diene has several applications in scientific research, including:
Chemistry: Used as a model compound for studying the reactivity of long-chain dienes and their behavior in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Mecanismo De Acción
The mechanism of action of tritriaconta-9,19-diene involves its interaction with molecular targets through its double bonds. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The pathways involved in these reactions depend on the specific conditions and reagents used. For example, during oxidation, the double bonds can form epoxides, which are highly reactive intermediates that can undergo further transformations .
Comparación Con Compuestos Similares
1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.
Isoprene (2-methyl-1,3-butadiene): A naturally occurring diene used in the production of synthetic rubber.
Chloroprene (2-chloro-1,3-butadiene): Used in the production of neoprene rubber.
Uniqueness of Tritriaconta-9,19-diene: this compound is unique due to its long carbon chain and the specific positioning of its double bonds. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in research and industry .
Propiedades
Número CAS |
82122-65-4 |
|---|---|
Fórmula molecular |
C33H64 |
Peso molecular |
460.9 g/mol |
Nombre IUPAC |
tritriaconta-9,19-diene |
InChI |
InChI=1S/C33H64/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19,28,30H,3-16,18,20-27,29,31-33H2,1-2H3 |
Clave InChI |
WRXRPFOGZSUEOG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC=CCCCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Chloro(furan-2-yl)methylidene]pyrrolidin-1-ium](/img/structure/B14415840.png)
![2-[2-(1-Chloro-2-oxo-2-phenylethylidene)hydrazinyl]benzoic acid](/img/structure/B14415841.png)
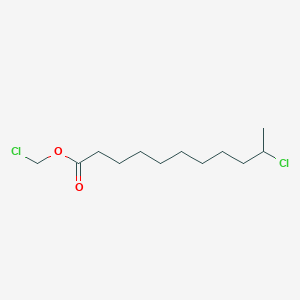
![Diethyl [1-(methylsulfanyl)propyl]phosphonate](/img/structure/B14415843.png)

![4-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]phenol](/img/structure/B14415876.png)
![Diethyl [4-(3-chlorophenyl)-1H-pyrrol-3-yl]phosphonate](/img/structure/B14415882.png)

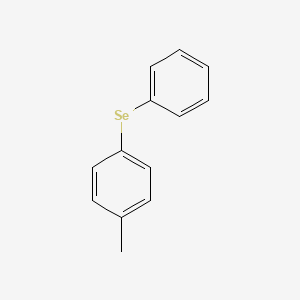
![2,4,7-Trimethyl-2,3,4,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-6-ol](/img/structure/B14415898.png)
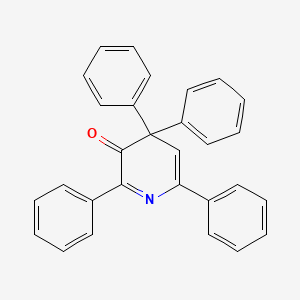
![6-[2-(Piperidin-1-yl)ethyl]-2H-1,3-benzodioxol-5-amine](/img/structure/B14415907.png)
